Bienvenue dans la boutique en ligne BenchChem!

(R)-(-)-Ketoprofen-13C,d3

Chiral inversion quantification Enantioselective LC-MS/MS Bioanalytical method validation

(R)-(-)-Ketoprofen-13C,d3 (CAS 1329496-52-7) is a chirally pure, dual stable isotope-labeled (¹³C and deuterium-d₃) analog of the R-enantiomer of the 2-arylpropionic acid nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. The compound bears isotopic enrichment at the methyl group of the propanoic acid side chain, yielding a molecular formula of C₁₅¹³CH₁₁D₃O₃ and a molecular weight of 258.29 g/mol.

Molecular Formula C16H14O3
Molecular Weight 258.296
CAS No. 1329496-52-7
Cat. No. B589291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-Ketoprofen-13C,d3
CAS1329496-52-7
Synonyms(αR)-3-Benzoyl-α-(methyl-13C,d3)benzeneacetic Acid;  (-)-2-(3-Benzoylphenyl)propionic Acid-13C,d3;  (-)-3-Benzoyl-α-methylbenzeneacetic Acid-13C,d3;  (-)-Ketoprofen-13C,d3;  (2R)-2-(3-Benzoylphenyl)propionic Acid-13C,d3;  (R)-2-(3-Benzoylphenyl)propionic
Molecular FormulaC16H14O3
Molecular Weight258.296
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1/i1+1D3
InChIKeyDKYWVDODHFEZIM-YIHCAOEQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(-)-Ketoprofen-13C,d3 (CAS 1329496-52-7) – Chirally Pure Stable Isotope-Labeled NSAID Reference Standard for Enantioselective Bioanalysis


(R)-(-)-Ketoprofen-13C,d3 (CAS 1329496-52-7) is a chirally pure, dual stable isotope-labeled (¹³C and deuterium-d₃) analog of the R-enantiomer of the 2-arylpropionic acid nonsteroidal anti-inflammatory drug (NSAID) ketoprofen [1]. The compound bears isotopic enrichment at the methyl group of the propanoic acid side chain, yielding a molecular formula of C₁₅¹³CH₁₁D₃O₃ and a molecular weight of 258.29 g/mol . As an enantiomerically resolved, isotopically labeled internal standard, it is explicitly designed for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) quantification workflows that require unambiguous differentiation of the (R)-ketoprofen enantiomer from its (S)-antipode and from endogenous matrix interferences .

Why Rac-Ketoprofen-13C,d3 or (S)-(+)-Ketoprofen-13C,d3 Cannot Substitute for (R)-(-)-Ketoprofen-13C,d3 in Enantioselective Quantitative Workflows


Ketoprofen enantiomers exhibit profound pharmacokinetic and pharmacodynamic divergence: the (R)-enantiomer undergoes unidirectional metabolic chiral inversion to the (S)-antipode in vivo, with S:R plasma ratios reaching as high as 11.8 after intravenous dosing in rats [1], while the (R)-enantiomer is cleared approximately 8-fold faster than the (S)-form [2]. Furthermore, (R)-ketoprofen and (S)-ketoprofen display mechanistically distinct pharmacological profiles—(R)-ketoprofen is the primary analgesic contributor while (S)-ketoprofen dominates COX-mediated prostaglandin suppression [3]. These enantiomer-specific behaviors render a racemic labeled internal standard (rac Ketoprofen-13C,d3, CAS 1189508-77-7) or the (S)-enantiomer labeled standard (CAS 1330260-99-5) incapable of serving as a selective tracer for (R)-ketoprofen in studies where enantiomer-resolved quantification is scientifically or regulatorily required. Only a chirally pure, enantiomerically resolved (R)-(-)-Ketoprofen-13C,d3 standard enables direct, interference-free internal standardization of the (R)-enantiomer without reliance on chiral chromatographic separation.

Quantitative Differentiation Evidence: (R)-(-)-Ketoprofen-13C,d3 vs. Closest Labeled and Unlabeled Comparators


Enantiomer-Resolved Internal Standardization vs. Racemic Labeled Standard: Eliminating Chiral Chromatography Dependence for (R)-Ketoprofen Quantification

When used as an internal standard for (R)-ketoprofen quantification in biological matrices, chirally pure (R)-(-)-Ketoprofen-13C,d3 co-elutes exclusively with the (R)-enantiomer analyte, enabling direct quantification without mandatory chiral chromatographic separation. In contrast, the racemic labeled standard rac Ketoprofen-13C,d3 (CAS 1189508-77-7) requires chiral LC separation to resolve (R)- and (S)-enantiomers before MS detection, adding method complexity and variability [1]. Published methods employing the chirally resolved [¹³C₁,²H₃]-(R)-ketoprofen internal standard have demonstrated method accuracy better than ±3% over a calibration range of 0.05–2500 ng/mL in human plasma, with precision of 4.0–7.0% RSD (n=24) [2]. This level of analytical performance is directly enabled by the enantiomeric purity of the (R)-specific labeled standard, which eliminates the need to mathematically deconvolve racemic internal standard contributions across two chromatographic peaks.

Chiral inversion quantification Enantioselective LC-MS/MS Bioanalytical method validation

Dual ¹³C + d₃ Labeling: +4 Da Mass Shift vs. +3 Da for d₃-Only Internal Standards Reduces Isotopic Overlap Risk

(R)-(-)-Ketoprofen-13C,d3 incorporates both a ¹³C atom and three deuterium atoms at the terminal methyl group, producing a nominal mass shift of +4 Da relative to unlabeled (R)-ketoprofen (monoisotopic mass 254.0943 Da vs. 258.1165 Da for the labeled compound) [1]. A comparator such as (R)-(-)-Ketoprofen-d₃ (deuterium-only, no ¹³C) provides only a +3 Da shift. The additional +1 Da from ¹³C incorporation reduces the probability of isotopic overlap between the internal standard M+ ion cluster and the naturally occurring ¹³C isotopologue of the analyte, which becomes significant at low analyte concentrations or when high sensitivity is required . Commercially available (R)-(-)-Ketoprofen-13C,d3 is supplied at isotopic enrichment of ≥99 atom% ¹³C and ≥98 atom% ²H [2], meeting the FDA-recommended criterion of mass difference ≥3 Da and isotopic purity >98% for bioanalytical internal standards.

Stable isotope labeling strategy Mass shift optimization LC-MS/MS internal standard design

R-Ketoprofen Analgesic Potency: 16.7-Fold Lower IC₅₀ than S-Ketoprofen in Mechanical Nociceptive Threshold Model

In a placebo-controlled study in piglets, pharmacokinetic/pharmacodynamic (PK/PD) modeling of mechanical nociceptive threshold testing following intramuscular administration of 6 mg/kg racemic ketoprofen yielded a median IC₅₀ for R-ketoprofen of 1.6 μg/mL compared to 26.7 μg/mL for S-ketoprofen—representing a 16.7-fold greater analgesic potency for the R-enantiomer [1]. The estimated ED₅₀ for racemic ketoprofen was 2.5 mg/kg. This quantitative analgesic superiority of the (R)-enantiomer directly establishes the scientific necessity for enantiomer-specific quantification in analgesic efficacy studies, which cannot be satisfied by a racemic labeled standard or an (S)-specific standard when the (R)-enantiomer is the endpoint of interest.

Enantioselective pharmacodynamics Analgesic potency comparison PK/PD modeling

Cytokine-Sparing Profile: R-Ketoprofen Does Not Amplify TNF/IL-1 Production Unlike S-Ketoprofen

In a direct comparative study, S-ketoprofen amplified LPS-induced production of the inflammatory cytokines tumor necrosis factor (TNF) and interleukin-1 (IL-1) in close correlation with its prostaglandin synthesis inhibition. In contrast, R-ketoprofen did not induce a significant increase in cytokine production even at concentrations sufficient to block cyclooxygenase activity [1]. This differential cytokine modulation profile is mechanistically linked to gastric toxicity: S-ketoprofen-enhanced cytokine production is associated with clinical evidence of gastric damage, whereas the R-enantiomer's cytokine-sparing property contributes to a more favorable gastrointestinal safety profile at analgesic doses. For laboratories investigating ketoprofen-induced gastrointestinal toxicity mechanisms, the (R)-enantiomer-specific labeled standard is essential to separately trace the disposition and tissue exposure of each enantiomer.

Cytokine modulation Inflammatory safety profile NSAID gastric toxicity

Enantioselective Clearance: R-Ketoprofen Eliminated 8.1-Fold Faster than S-Ketoprofen in Rabbit Model

In a controlled study in rabbits with normal renal function, the mean plasma clearance of R-ketoprofen was 292 (SEM 40) mL/kg/hr compared to 36 (SEM 3.2) mL/kg/hr for S-ketoprofen—an 8.1-fold difference [1]. This enantioselectivity in clearance is not attributable to chiral inversion (only 9% of the R-dose inverted to S), renal elimination, or glucuronidation, but rather to an unidentified clearance mechanism selective for the R-enantiomer. The mean distribution volumes also differed substantially: 114 (7.4) mL/kg for R-ketoprofen vs. 294 (76) mL/kg for S-ketoprofen. These data demonstrate that the two enantiomers exhibit fundamentally distinct pharmacokinetic profiles, reinforcing the need for enantiomer-resolved analytical standards rather than racemic mixtures when quantifying individual enantiomer exposure.

Enantioselective pharmacokinetics Plasma clearance Chiral drug disposition

High-Value Application Scenarios for (R)-(-)-Ketoprofen-13C,d3 Based on Quantified Differentiation Evidence


Enantioselective Pharmacokinetic Studies of (R)-Ketoprofen Chiral Inversion In Vivo

In preclinical and clinical studies quantifying the extent and kinetics of unidirectional R-to-S chiral inversion, (R)-(-)-Ketoprofen-13C,d3 serves as the definitive internal standard for (R)-ketoprofen quantification without chiral chromatography. As demonstrated in calves, where the R:S plasma ratio shifts from 33:1 at 5 min post-dose to 1:1 at 8 h with an inversion extent of 31 ± 7% [1], accurate quantification of both enantiomers in the same run demands an enantiomer-resolved internal standard. The (R)-specific standard avoids the signal splitting inherent to racemic labeled internal standards and supports the lower limit of quantification (LLOQ) of 0.05 ng/mL achieved in validated human plasma methods [2].

PK/PD Modeling of R-Ketoprofen Analgesic Efficacy in Veterinary and Translational Pain Research

Given the 16.7-fold greater analgesic potency of R-ketoprofen over S-ketoprofen (IC₅₀ 1.6 vs. 26.7 μg/mL in piglet mechanical nociceptive threshold) [3], studies correlating plasma (R)-ketoprofen concentrations with analgesic endpoints require an (R)-specific labeled internal standard to generate enantiomer-resolved concentration-time profiles. This scenario is particularly relevant for veterinary drug development programs evaluating ketoprofen analgesia in production animals, where regulatory agencies increasingly request enantiomer-specific pharmacokinetic data.

Gastrointestinal Toxicity and Cytokine Modulation Studies Differentiating (R)- from (S)-Ketoprofen

For research programs investigating the mechanism of NSAID-induced gastric damage, (R)-(-)-Ketoprofen-13C,d3 enables independent tracing of the (R)-enantiomer that spares inflammatory cytokine amplification (TNF, IL-1) at COX-blocking concentrations, in contrast to the cytokine-amplifying (S)-enantiomer [4]. Separate quantification of tissue exposure to each enantiomer using enantiomer-specific internal standards is essential for establishing causal relationships between enantiomer disposition and gastric lesion severity.

Regulated Bioanalytical Method Validation for Enantioselective Ketoprofen Bioequivalence Studies

In regulated bioanalytical laboratories supporting ANDA submissions for chiral ketoprofen formulations, the use of (R)-(-)-Ketoprofen-13C,d3 as an enantiomer-specific internal standard directly supports FDA and EMA guidance on internal standardization for chiral drug bioequivalence. The 8.1-fold clearance differential between enantiomers [5] means that even minor cross-talk between internal standard and analyte channels—more likely with racemic or single-label internal standards—could produce systematic bias exceeding the ±15% acceptance criterion. The dual (¹³C + d₃) label with +4 Da mass shift and ≥98% isotopic enrichment provides the mass separation and isotopic fidelity required for regulatory submission.

Quote Request

Request a Quote for (R)-(-)-Ketoprofen-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.